molecular formula C22H28FN5O2 B2699837 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylcyclohexanecarboxamide CAS No. 1251704-55-8

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylcyclohexanecarboxamide

Cat. No.: B2699837
CAS No.: 1251704-55-8
M. Wt: 413.497
InChI Key: ZJYPTDOWANVJGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a cyclohexane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, and the formation of the piperidine and cyclohexane rings through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. It also includes a cyclohexane ring, which is a six-membered ring of carbon atoms .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces it can form .

Scientific Research Applications

Radiopharmaceutical Development

Research on fluorinated derivatives of WAY 100635, including compounds with 4-fluorobenzoic acid and others, highlights the synthesis and evaluation of these compounds as potential radioligands for positron emission tomography (PET) imaging. These studies emphasize the importance of fluorinated compounds in the development of diagnostic tools for neuroimaging and the study of brain receptors, particularly serotonin 5-HT1A receptors. The development of radioligands like [18F]FCWAY and [18F]Mefway, derived from fluorinated compounds, demonstrates their utility in assessing serotonin levels and receptor distribution, providing insights into neuropsychiatric disorders (Lang et al., 1999; Choi et al., 2015).

Neuropharmacology

In the context of neuropharmacology, the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides and their testing as analogs of WAY100635 showcases the exploration of fluorinated compounds for mapping 5-HT1A receptors in the brain. Such compounds offer promising avenues for in vivo quantification of these receptors, which are crucial for understanding various psychiatric and neurological conditions (García et al., 2014).

Analytical Chemistry

On the analytical side, the development of methodologies for the synthesis and characterization of arylcyclohexylamines, including methoxetamine and related compounds, demonstrates the role of complex fluorinated molecules in the creation of "research chemicals" and their analysis in biological matrices. These efforts contribute to the detection and quantification of novel psychoactive substances, aiding forensic and toxicological investigations (De Paoli et al., 2013).

Medicinal Chemistry and Drug Design

The synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a 2-fluorophenyl moiety, highlight the significance of these molecules in medicinal chemistry. These studies focus on the design and optimization of compounds for potential therapeutic applications, underscoring the role of fluorinated compounds in enhancing the biological activity and pharmacokinetic properties of drug candidates (Balaraju et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict exactly what this mechanism might be .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical and physical properties, and its potential uses. This could include testing its biological activity, studying its mechanism of action, and exploring potential applications in medicine or other fields .

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h6-9,14-16,18H,2-5,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYPTDOWANVJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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